molecular formula C13H8O5 B12575274 Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- CAS No. 200726-49-4

Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-

Cat. No.: B12575274
CAS No.: 200726-49-4
M. Wt: 244.20 g/mol
InChI Key: JYJNQZBODMZAMR-UHFFFAOYSA-N
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Description

Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- is a complex organic compound that belongs to the class of naphthofurandiones. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring. It is known for its potential biological activities and has been the subject of various scientific studies due to its promising applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Palladium-Catalyzed Reverse Hydrogenolysis: One of the methods for synthesizing naphtho[2,3-c]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound.

    Visible-Light-Mediated [3+2] Cycloaddition: Another efficient synthesis method involves a visible-light-mediated [3+2] cycloaddition reaction. This method uses visible light to drive the reaction, resulting in high yields of naphtho[2,3-c]furan-4,9-dione under mild conditions.

Industrial Production Methods

While specific industrial production methods for naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of palladium-catalyzed reactions and visible-light-mediated processes can be adapted for larger-scale synthesis in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions can convert the quinone moiety into a hydroquinone, altering the compound’s electronic properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthoquinone core or the furan ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.

    Catalysts: Palladium on carbon (Pd/C) is frequently used as a catalyst in hydrogenolysis and other catalytic processes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its cytotoxic activity may be attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

200726-49-4

Molecular Formula

C13H8O5

Molecular Weight

244.20 g/mol

IUPAC Name

5,8-dihydroxy-3-methylbenzo[f][2]benzofuran-4,9-dione

InChI

InChI=1S/C13H8O5/c1-5-9-6(4-18-5)12(16)10-7(14)2-3-8(15)11(10)13(9)17/h2-4,14-15H,1H3

InChI Key

JYJNQZBODMZAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CO1)C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

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